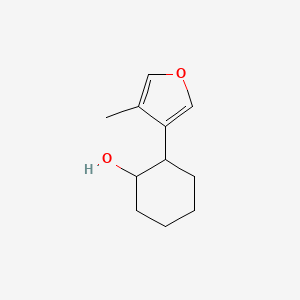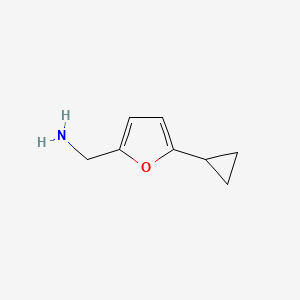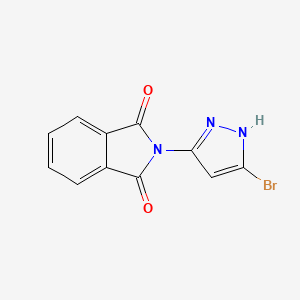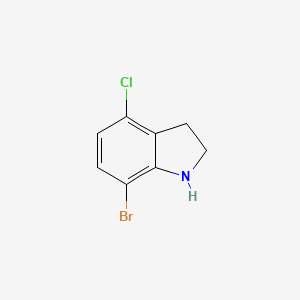![molecular formula C10H14N2OS B13319671 2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[221]heptan-2-ol is a compound with a unique bicyclic structure that includes a thiazole ring and a norbornane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol typically involves the formation of the thiazole ring followed by the introduction of the norbornane moiety. One common method involves the condensation of 2-aminothiazole with a suitable norbornane derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. The norbornane framework provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the thiazole ring, used in various chemical applications.
2-Aminothiazole: Lacks the norbornane framework but is widely used in medicinal chemistry.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-: Another analog with different substituents, used in fragrance and flavor industries.
Uniqueness
2-(2-Amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its combination of a thiazole ring and a norbornane framework, which imparts distinct chemical and biological properties. This combination allows for versatile applications and enhances its potential as a multifunctional compound in various fields .
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
2-(2-amino-1,3-thiazol-5-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H14N2OS/c11-9-12-5-8(14-9)10(13)4-6-1-2-7(10)3-6/h5-7,13H,1-4H2,(H2,11,12) |
Clave InChI |
KLFKMGFDJVRLDK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1CC2(C3=CN=C(S3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13319605.png)
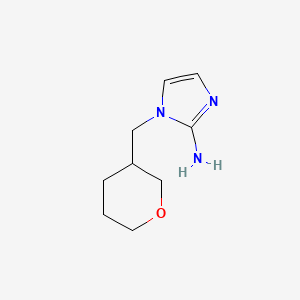
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
